molecular formula C15H12O B049325 Chalcone CAS No. 614-47-1

Chalcone

Cat. No. B049325
CAS RN: 614-47-1
M. Wt: 208.25 g/mol
InChI Key: DQFBYFPFKXHELB-VAWYXSNFSA-N
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Description

Chalcone is a foundational aromatic ketone and an enone, forming the core structure of many biologically significant compounds, including chalcones themselves. These compounds serve as the biogenetic precursors to flavonoids and isoflavonoids, which are plentiful in plants. Chalcones have garnered attention in medicinal chemistry due to their role as active lead molecules in drug discovery, showcasing a wide range of biological activities and applications in various fields (Aluru Rammohan et al., 2020).

Synthesis Analysis

Chalcones can be synthesized via the Claisen-Schmidt condensation reaction, which involves the condensation of an acetophenone with an aldehyde in the presence of a base. This reaction is notable for its versatility, as it allows for the introduction of various substituents on the chalcone framework, thereby enabling the synthesis of a wide array of derivatives with diverse biological activities. The development of new synthetic methodologies has facilitated the preparation of chalcone derivatives, emphasizing the simplicity of their synthesis and the potential for generating a broad spectrum of compounds (Shi Dao-hua, 2009).

Molecular Structure Analysis

The molecular structure of chalcones is characterized by the presence of an α,β-unsaturated carbonyl group, which plays a critical role in their biological activity. This structural motif allows for a degree of conformational flexibility and electronic delocalization, which contributes to the compounds' reactivity and interaction with biological targets. Studies have shown that the molecular geometry, electronic distribution, and non-covalent interactions within chalcones can be finely tuned through substitution, influencing their optical and nonlinear optical properties (M. Arshad et al., 2017).

Chemical Reactions and Properties

Chalcones undergo a variety of chemical reactions, including cyclization, addition, and nucleophilic substitution, enabling the synthesis of numerous heterocyclic compounds with significant pharmacological properties. Their α,β-unsaturated carbonyl system is highly reactive, facilitating interactions with nucleophiles and leading to the formation of complex structures with diverse biological activities (S. N. Bukhari et al., 2012).

Physical Properties Analysis

The physical properties of chalcones, such as melting points, solubility, and crystallinity, are influenced by the nature and position of substituents on the chalcone skeleton. These properties are crucial for the compounds' application in various fields, including materials science and pharmaceuticals. For instance, modifications in the chalcone structure can result in compounds with liquid crystalline properties, opening up applications in the development of new materials (H. T. Srinivasa et al., 2017).

Chemical Properties Analysis

The chemical properties of chalcones, including their reactivity and interaction with various reagents, are central to their utility in synthetic chemistry and drug design. The presence of the α,β-unsaturated carbonyl group allows for a range of chemical transformations, leading to the synthesis of compounds with potent biological activities. Chalcones have demonstrated a wide spectrum of pharmacological properties, attributed to their structural versatility and the ability to interact with biological targets through various modes of action (S. Gaonkar & U. Vignesh, 2017).

Scientific Research Applications

  • Firefly Luciferase Inhibition : Chalcone compounds are effective inhibitors of firefly luciferase. This property is significant in both in vitro and in vivo contexts, offering insights for research in life science (Zhang et al., 2017).

  • Medicinal Chemistry and Drug Discovery : Chalcones serve as active lead molecules in medicinal chemistry. They are precursors of flavonoids and isoflavonoids and have potential for new drug discoveries (Rammohan et al., 2020).

  • Treatment of Diseases : Research is exploring chalcones for the development of drugs to treat diseases such as cancer, diabetes, HIV, tuberculosis, and malaria (Singh et al., 2014).

  • Drug Design : Chalcone derivatives are potential sources for designing new effective drugs. Techniques like bioisosterism, molecular hybridization, and pro-drug design are employed (Gomes et al., 2017).

  • Metal Chalcone Complexes : These complexes show promise in pharmaceutical applications, including anticancer activity, selective cytotoxicity, and antioxidant and antibacterial effects (Sulpizio et al., 2018).

  • Therapeutic Applications : Chalcone-based compounds are under investigation for their antiproliferative, antidiabetic, anti-infective, anti-inflammatory, antioxidant, antiaging, neuroprotective, and cardioprotective properties (Mahapatra et al., 2019).

  • Antioxidant and Anti-inflammatory Properties : Chalcones have shown potential in these areas, making them promising candidates for therapeutic applications (Kontogiorgis et al., 2008).

  • Alzheimer's Disease : Chalcone and its analogs have shown potential for therapeutic and diagnostic applications in Alzheimer's disease due to their small molecular size and flexibility for modifications (Thapa et al., 2021).

  • Anticancer Activity : Chalcones exhibit anti-cancer activity through various mechanisms, including inhibition of topoisomerases, MDR channels, and various enzymes (P et al., 2022).

  • Anti-inflammatory Potential : Chalcone derivatives show anti-inflammatory activity by inhibiting targets like Cyclooxygenase (COX), Lipooxygenase (LOX), Interleukins (IL), Prostaglandins (PGs), Nitric Oxide Synthase (NOS) (Mahapatra et al., 2017).

Safety And Hazards

Chalcones should be handled with care as they can be harmful if swallowed or inhaled, and can cause skin and eye irritation . They should be stored in a well-ventilated place and kept away from heat and sources of ignition .

properties

IUPAC Name

(E)-1,3-diphenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFBYFPFKXHELB-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20873536
Record name (E)-Chalcone
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Molecular Weight

208.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow powder; [Alfa Aesar MSDS], Solid
Record name Chalcone
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Boiling Point

346.50 °C. @ 760.00 mm Hg
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Vapor Pressure

0.000107 [mmHg]
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Product Name

trans-Chalcone

CAS RN

614-47-1, 94-41-7
Record name trans-Chalcone
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Record name 2-Propen-1-one, 1,3-diphenyl-
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Record name CHALCONE
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Record name Chalcone
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Melting Point

57.5 °C
Record name Chalcone
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Synthesis routes and methods I

Procedure details

Reaction of Aldehydes with Wang Resin-bound Acetophenones: Each packet of Acetophenone-Wang resin was transferred to a 250 mL PP bottle, to which a solution of NaOMe (51.2 mmol, 20 eq, 0.25 M) in 50% THF-MeOH (205 mL) and an aldehyde (51.2 mmol, 20 eq, 0.25 M) were added sequentially. After shaking at room temperature for 3 days, the packet was washed several times with MeOH (3×80 mL) and alternatively with DMF (80 mL) and MeOH (80 mL) for 3 cycles, followed by washes of DCM (2×80 mL) and MeOH (3×80 mL). The packet was air-dried overnight to afford a resin-bound Chalcone, that varied in color from yellow to dark red depending on the aldehyde used.
[Compound]
Name
Aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Acetophenones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
51.2 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
51.2 mmol
Type
reactant
Reaction Step Four
Name
THF MeOH
Quantity
205 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Potassium hydroxide (18.2 g, 325 mmol) was dissolved in 100 mL of H2O, and 100 mL of methanol was added. 2-Acetyl-6-bromopyridine (65 g, 325 mmol) and (68 g, 650 retool) of p-anisaldehyde were dissolved together in 400 mL of methanol, and the solution was poured into the KOH solution. Precipitation of product began Within a few minutes, and the reaction was allowed to stand at room temperature overnight. The precipitate was collected, washed with isopropanol, and dried to yield 79 g (76%) of the product as a yellow solid, mp 100°-102° C. FDMS (m/e) 317M. An aliquot was purified by column chromatography on Woelm Silica gel, elution with 100% dichloromethane. Anal. Calcd for C15H12BrNO2 : C, 56.63; H, 3.80; N, 4.40. Found: C, 6.66;H, 3.87; N, 4.41. The NMR and IR spectra were consistent with the assigned structure and the product was homogeneous by TLC.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
76%

Synthesis routes and methods IV

Procedure details

reacting 2-hydroxyacetophenone appropriately substituted with A, B and C with benzaldehyde appropriately substituted with D and E to obtain chalcone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred solution of 3,4,5-trimethoxybenzaldehyde (190 mg, formula 5) in 10% methanolic potassium carbonate (15 mL), 3,4,5-trimethoxyacetophenone (200 mg) was added. It was stirred for 3 hours. On completion, the reaction mixture was diluted with water, acidified with dil. HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphate and evaporated to get a residue. The residue was purified through silica gel column to get chalcone of formula 6 (240 mg)
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chalcone
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Chalcone
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Chalcone
Reactant of Route 4
Chalcone
Reactant of Route 5
Chalcone
Reactant of Route 6
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Chalcone

Citations

For This Compound
153,000
Citations
C Zhuang, W Zhang, C Sheng, W Zhang, C Xing… - Chemical …, 2017 - ACS Publications
… evidence of chalcone as a privileged scaffold in medicinal chemistry. Multiple aspects of chalcone will be summarized herein, including the isolation of novel chalcone derivatives, the …
Number of citations: 095 pubs.acs.org
TTH Dao, HJM Linthorst, R Verpoorte - Phytochemistry Reviews, 2011 - Springer
… pathway and its key enzyme chalcone synthase (CHS). … Chalcone synthases, the most well known representatives of … -CoA, yielding a naringenin chalcone as major product. This …
Number of citations: 628 link.springer.com
A Rammohan, JS Reddy, G Sravya, CN Rao… - Environmental …, 2020 - Springer
… , formation of chalcone is a convergence of two biogenesis pathways: ring A of chalcone is … the presence of chalcone synthase (acts as a catalyst) and gives a chalcone tri-oxygenation …
Number of citations: 230 link.springer.com
M Xu, P Wu, F Shen, J Ji, KP Rakesh - Bioorganic Chemistry, 2019 - Elsevier
… This review containing the different kinds of chalcone analogues and its antibacterial … The SAR revealed that the bromo chalcone had lesser activity than the hydroxyl chalcone 89 …
Number of citations: 166 www.sciencedirect.com
A Modzelewska, C Pettit, G Achanta… - Bioorganic & medicinal …, 2006 - Elsevier
… A series of novel chalcone derivatives were synthesized for use in the present study. Compounds 1–11 (Scheme 1) were synthesized according to the Claisen–Schmidt condensation …
Number of citations: 516 www.sciencedirect.com
NK Sahu, SS Balbhadra, J Choudhary… - Current medicinal …, 2012 - ingentaconnect.com
… The word Chalcone is derived from the Greek word Chalcos … With this moiety untouched, new bioactive chalcone-like … Hesperidin methyl-chalcone was tested for chronic venous …
Number of citations: 595 www.ingentaconnect.com
F Herencia, ML Ferrandiz, A Ubeda… - Bioorganic & medicinal …, 1998 - Elsevier
Chalcones and their derivatives were synthesized and evaluated for their anti-inflammatory activity. In vitro, chalcones 2, 4, 8, 10 and 13 inhibited degranulation and 5-lipoxygenase in …
Number of citations: 322 www.sciencedirect.com
CR Martin - International review of cytology, 1993 - Elsevier
… This chapter presents an overview of the activity, function, and control of chalcone synthase (… Chalcone synthase catalyzes the formation of naringenin chalcone from one molecule of 4-…
Number of citations: 146 www.sciencedirect.com
Y Ouyang, J Li, X Chen, X Fu, S Sun, Q Wu - Biomolecules, 2021 - mdpi.com
… The chalcone family has demonstrated potential in … chalcone family as potential anticancer agents and the mechanisms of action. Besides, future applications and scope of the chalcone …
Number of citations: 126 www.mdpi.com
MN Gomes, EN Muratov, M Pereira, JC Peixoto… - Molecules, 2017 - mdpi.com
Medicinal chemists continue to be fascinated by chalcone derivatives because of their simple chemistry, ease of hydrogen atom manipulation, straightforward synthesis, and a variety of …
Number of citations: 337 www.mdpi.com

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